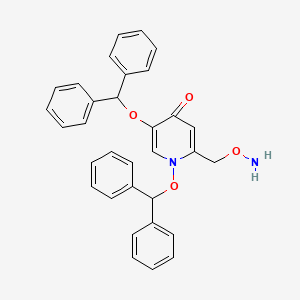
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is a complex organic compound with a unique structure that includes a pyridin-4-one core substituted with aminooxymethyl and dibenzhydryloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-4-one core, followed by the introduction of the aminooxymethyl group through nucleophilic substitution reactions. The dibenzhydryloxy groups are then added via etherification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The aminooxymethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridin-4-one core can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminooxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridin-4-one derivatives.
Applications De Recherche Scientifique
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxymethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dibenzhydryloxy groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminooxymethyl)-1,5-diphenyloxypyridin-4-one
- 2-(Aminooxymethyl)-1,5-dibenzhydryloxybenzene
- 2-(Aminooxymethyl)-1,5-dibenzhydryloxypyrrole
Uniqueness
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridin-4-one core with aminooxymethyl and dibenzhydryloxy groups provides a versatile scaffold for further functionalization and application in various research fields.
Propriétés
Formule moléculaire |
C32H28N2O4 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
2-(aminooxymethyl)-1,5-dibenzhydryloxypyridin-4-one |
InChI |
InChI=1S/C32H28N2O4/c33-36-23-28-21-29(35)30(37-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-34(28)38-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32H,23,33H2 |
Clé InChI |
TVGGYDWPNORBJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















